诺纳麦芬

描述

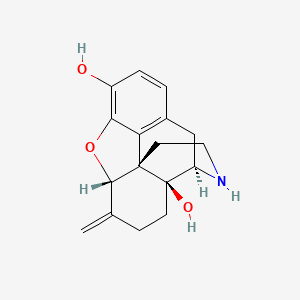

Nornalmefene, also known as Nalmefene, is an opioid antagonist . It is used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . It is a 6-methylene analogue of naltrexone . It was approved in the United States in 1995 as an antidote for opioid overdose .

Molecular Structure Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .

Chemical Reactions Analysis

Nornalmefene is an opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .

Physical And Chemical Properties Analysis

Nornalmefene has a molecular formula of C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .

科学研究应用

1. 酒精使用障碍中的治疗应用

Di Nicola 等人 (2017) 的一项研究评估了纳曲芬在精神病合并症已稳定且先前治疗酒精依赖症不成功的酒精使用障碍 (AUD) 患者中的使用。该研究发现,纳曲芬显着减少了大量饮酒天数和总饮酒量,并且渴望措施显着减少。该研究突出了纳曲芬作为有或没有精神病合并症的酒精使用障碍受试者的有效治疗选择的潜力。

2. 在心脏病和瓣膜病中的作用

研究表明,诺纳麦芬可能在与芬氟拉明和其他血清素能药物相关的心脏病和瓣膜病中发挥作用。 Fitzgerald 等人 (2000) 的一项研究探讨了芬氟拉明及其代谢物诺芬氟拉明与 5-HT2 受体亚型的相互作用,并检查了它们在人和猪心脏瓣膜中的表达。该研究提出,诺芬氟拉明对瓣膜 5-HT2B 受体的优先刺激可能导致人类瓣膜纤维化。

3. 血清素能药物和瓣膜性心脏病的参与

Rothman 等人在他们的研究中,“有关 5-HT2B 受体可能参与芬氟拉明和其他血清素能药物相关的心脏瓣膜病的证据”,强调了像诺芬氟拉明这样的以血清素能活性而闻名的药物可能与瓣膜性心脏病 (VHD) 的风险增加有关。该研究表明有必要筛选血清素能药物的 5-HT2B 受体活性,以评估 VHD 的风险。

4. 抗菌和抗炎特性

涉及诺纳麦芬的诺氟沙星和芬布芬的相互前药被合成并对其抗菌和抗炎特性进行了评估。Husain 等人在他们的研究中,“诺氟沙星和芬布芬的相互前药的合成和生物学评估”,发现该前药对几种细菌菌株表现出良好的抗菌活性,并且与母体药物芬布芬相比具有更优异的抗炎作用。

作用机制

Target of Action

Nornalmefene, a 6-methylene analogue of naltrexone, is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, acting as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain, playing a critical role in mood regulation, pain, reward, addictive behaviors, and substance use .

Mode of Action

Nornalmefene interacts with its targets, the opioid receptors, by binding to them and either blocking or partially activating them . By acting as an antagonist at the mu and delta opioid receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension .

Biochemical Pathways

The opioid system, consisting of the mu, delta, and kappa opioid receptors, is involved in various brain signaling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway . This pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs .

Pharmacokinetics

Nornalmefene is rapidly absorbed with a peak concentration (Cmax) of 16.5 ng/ml after approximately 1.5 hours and an exposure (AUC) of 131 ng·h/mL . The oral clearance of nalmefene (CL/F) was estimated as 169 L/h . Following intravenous administration of 1 mg nalmefene, the systemic clearance of nalmefene was 0.8 ± 0.2 L/hr/kg and the renal clearance was 0.08 ± 0.04 L/hr/kg .

Result of Action

The primary result of Nornalmefene’s action is the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has been shown to be effective at counteracting the respiratory depression produced by opioid overdose . In addition, it is used to reduce alcohol consumption in adults with alcohol dependence .

Action Environment

The action of Nornalmefene can be influenced by various environmental factors. For instance, the presence of opioids in the system can affect the efficacy of Nornalmefene. If opioids are present, Nornalmefene can effectively block their action, but if opioids are absent, Nornalmefene may have less effect due to its partial agonist activity at the kappa opioid receptor . Furthermore, the bioavailability of Nornalmefene can be affected by factors such as the route of administration and the patient’s metabolic rate .

安全和危害

Nornalmefene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be used for medicinal, household, or other uses . In case of inhalation, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

未来方向

属性

IUPAC Name |

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLQAACGCFFEX-ISWURRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nornalmefene | |

CAS RN |

42971-33-5 | |

| Record name | Nornalmefene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORNALMEFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

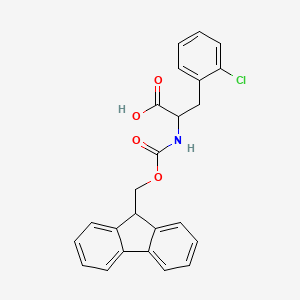

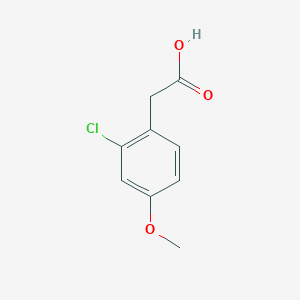

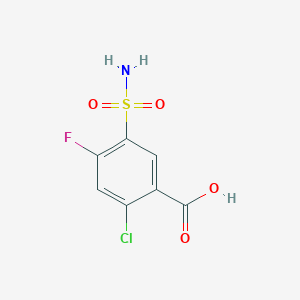

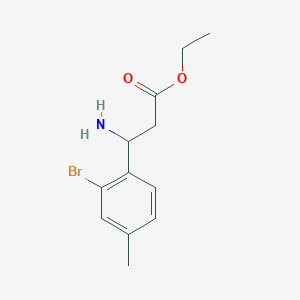

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

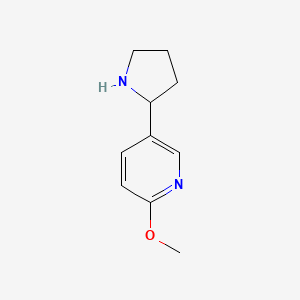

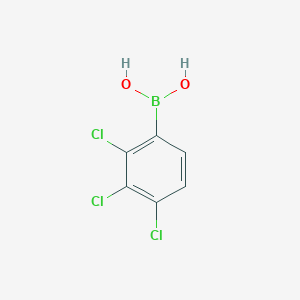

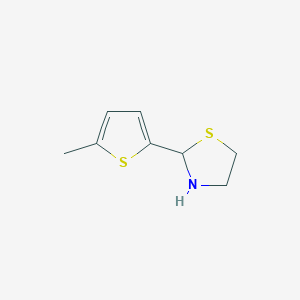

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?

A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while nornalmefene glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.

Q2: How do the pharmacokinetic parameters of nornalmefene compare to those of nalmefene in rats?

A2: While both nalmefene and its metabolite nornalmefene exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of nornalmefene were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while nornalmefene is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)

![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)

![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)

![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1364989.png)

![2-[1-Cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364998.png)